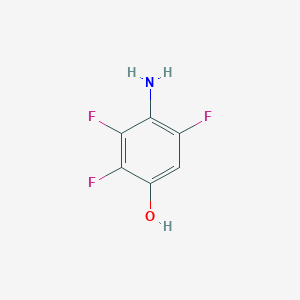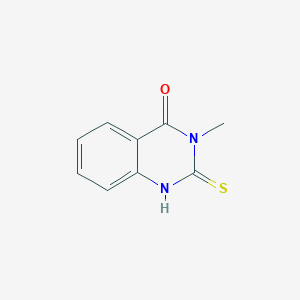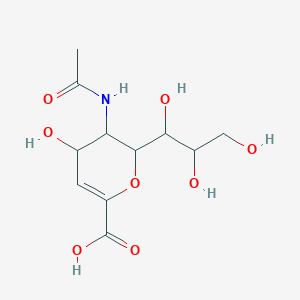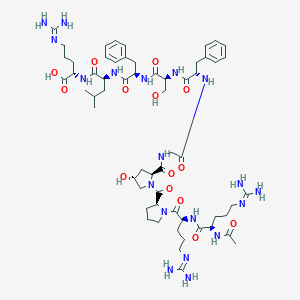
Esmalorid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esmalorid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that has been developed to target specific biological pathways, making it a valuable tool for studying various physiological and biochemical processes. In
科学的研究の応用
Esmalorid has a wide range of potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
作用機序
Esmalorid works by inhibiting the activity of specific enzymes in the body. These enzymes are involved in various biological processes, including inflammation and oxidative stress. By inhibiting these enzymes, esmalorid can reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
生化学的および生理学的効果
Esmalorid has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, esmalorid has been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of esmalorid is its specificity for certain enzymes, making it a valuable tool for studying specific biological pathways. Additionally, esmalorid has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of esmalorid is that it may not be effective in all biological systems, as its mechanism of action is specific to certain enzymes.
将来の方向性
There are several future directions for research on esmalorid. One area of research is the development of new analogs of esmalorid that may have improved efficacy or specificity. Additionally, esmalorid could be used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Finally, esmalorid could be used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Conclusion:
Esmalorid is a synthetic molecule that has potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways. With further research, esmalorid could become a valuable tool for studying and treating various diseases.
合成法
Esmalorid is a synthetic molecule that is produced through a multi-step chemical synthesis process. The starting material for the synthesis is 2,6-dichloro-4-nitroaniline, which is reacted with a series of reagents to produce the final product. The synthesis process involves several purification steps to ensure the purity of the final product. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing esmalorid.
特性
CAS番号 |
138258-83-0 |
|---|---|
製品名 |
Esmalorid |
分子式 |
C14H16Cl4N10O5S2 |
分子量 |
610.3 g/mol |
IUPAC名 |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15) |
InChIキー |
AWMCXNJSYPIOAB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
正規SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
同義語 |
Esmalorid Esmaloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)


![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)







